(2S-trans)-3-Nonyloxirane Methanol
Description
(2S-trans)-3-Nonyloxirane Methanol is an epoxide-containing compound characterized by a trans-configuration at the 2S and 3S stereocenters, with a nonyl (C₉H₁₉) substituent at the oxirane ring’s 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position. This structural motif confers unique reactivity, particularly in ring-opening reactions, which are critical in synthetic chemistry for producing polyols, surfactants, or chiral intermediates . Its synthesis typically involves epoxidation of allylic alcohols using catalysts such as titanium(III) complexes, which ensure stereoselectivity and regioselectivity .
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
[(2S,3S)-3-nonyloxiran-2-yl]methanol |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-11-12(10-13)14-11/h11-13H,2-10H2,1H3/t11-,12-/m0/s1 |
InChI Key |
WFHRKQDHNGOVPA-RYUDHWBXSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H]1[C@@H](O1)CO |
Canonical SMILES |
CCCCCCCCCC1C(O1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of oxirane methanol derivatives, whose properties and applications vary significantly with substituent groups. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Alkyl Chains (Nonyl, Butyl, Decyl): Longer alkyl chains (e.g., nonyl, decyl) increase lipophilicity, making these compounds suitable for lipid-based applications . Shorter chains (e.g., butyl) enhance solubility in polar solvents . Aromatic Groups (Phenyl, Cyclohexyl): Introduce steric bulk and electronic effects. For example, phenyl groups stabilize the oxirane ring via resonance, while cyclohexyl groups add rigidity, influencing stereochemical outcomes in catalysis .
Synthetic Utility: Titanium(III)-catalyzed epoxidation (used for (±)-3-butyl and phenyl derivatives) achieves >90% stereoselectivity, but nonyl-substituted variants require optimized conditions to prevent side reactions . Cyclohexyl derivatives (e.g., (-)-(2S,3S)-2,3-Epoxy-3-cyclohexyl-1-propanol) are synthesized via Sharpless epoxidation, emphasizing enantiomeric purity for pharmaceutical intermediates .
Applications: Surfactants: Butyl and nonyl derivatives are precursors for nonionic surfactants due to their amphiphilic nature . Drug Delivery: Decyl-substituted oxiranes (e.g., (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane) form stable micelles in aqueous media . Chiral Synthesis: Phenyl and cyclohexyl variants serve as chiral auxiliaries in asymmetric synthesis .
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